1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide
Description
1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide is a quaternary ammonium salt characterized by a pyridinium core substituted with a benzyl group and a tert-butoxycarbonyl (Boc)-protected piperidin-4-yloxy moiety. Its bromide counterion enhances solubility in polar solvents, which is advantageous for purification and reactivity in synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-(1-benzylpyridin-1-ium-4-yl)oxypiperidine-1-carboxylate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUUFNTOFLJRA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide (CAS No. 845305-82-0) is a pyridinium salt that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This compound features a complex structure that may contribute to its pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C22H29BrN2O3, with a molecular weight of 449.39 g/mol. The compound exhibits a pyridinium moiety, which is known for its biological activity, particularly in relation to cholinergic systems.
Cholinesterase Inhibition
Research has indicated that compounds with similar structures to this compound can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes has therapeutic implications for conditions such as Alzheimer's disease.
A study highlighted the design and synthesis of pyridinium derivatives that showed significant AChE and BuChE inhibitory activities. For instance, one derivative exhibited an IC50 value of 5.90 ± 0.07 μM for AChE inhibition and 6.76 ± 0.04 μM for BuChE inhibition, indicating potent activity against both enzymes .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in various studies, where they demonstrated the ability to mitigate oxidative stress and neuronal apoptosis. This is particularly relevant in neurodegenerative diseases, where oxidative damage plays a significant role in disease progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- Pyridinium Ring : Known for its interaction with cholinergic receptors.
- Piperidine Moiety : Contributes to the binding affinity with neurotransmitter receptors.
Table 1 summarizes the structure–activity relationships observed in related compounds:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Notes |
|---|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 | Dual inhibitor |
| BOP-8 | 1.11 ± 0.09 | Not reported | Highest AChE activity |
Case Studies
Several studies have investigated the effects of pyridinium derivatives on cognitive function and memory retention in animal models. For example:
- Alzheimer's Disease Models : In rodent models of Alzheimer's disease, administration of similar compounds resulted in improved memory performance on behavioral tests, correlating with reduced levels of AChE activity.
- Oxidative Stress Studies : Compounds were shown to reduce markers of oxidative stress in neuronal cultures, suggesting a protective effect against neurodegeneration.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of C22H29BrN2O3 and a molar mass of approximately 449.39 g/mol. The structure includes a benzyl group, a piperidine moiety, and a pyridinium component, which contribute to its unique chemical behavior and biological activity .
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperidine derivatives, including 1-benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide. These compounds have shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
2. Drug Design
The structural features of this compound make it an attractive candidate for drug design, particularly in developing new therapeutics for conditions such as bacterial infections and possibly even cancer. The piperidine ring is known for its ability to interact with biological targets, making derivatives like this one valuable in creating new pharmacological agents .
Biological Research Applications
1. Enzyme Inhibition Studies
Research has indicated that derivatives of piperidine can act as inhibitors for key enzymes involved in metabolic pathways. For example, studies have evaluated the inhibitory effects on α-glucosidase, which is crucial in glucose metabolism. Compounds similar to this compound have been shown to exhibit significant inhibition, suggesting potential applications in managing diabetes .
2. Neuropharmacology
Piperidine derivatives are also being investigated for their neuropharmacological properties. The ability of this compound to cross the blood-brain barrier may lead to applications in treating neurological disorders, including anxiety and depression. Preliminary studies suggest that modifications to the piperidine structure can enhance its efficacy and selectivity for central nervous system targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Implications
- Drug Design : The bromide’s charged pyridinium core and Boc group make it a candidate for acetylcholinesterase inhibitors or kinase modulators, where ionic interactions are critical .
- Synthetic Flexibility : The chloride analog’s lower molecular weight may favor applications requiring reduced steric bulk, while the bromide’s solubility advantages streamline purification .
- Comparative Limitations: Unlike neutral Boc-piperidine derivatives, the pyridinium salts’ charge limits their use in non-polar environments, necessitating counterion-specific optimization .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide, and how can reaction efficiency be optimized?
A common approach involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with benzyl-substituted pyridinium precursors. For example, tert-butyl 4-hydroxy-piperidine-1-carboxylate can be activated via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to react with a benzyl-substituted pyridinium bromide . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of the piperidine derivative to ensure complete coupling), and maintaining anhydrous conditions to prevent Boc-group hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of tert-butoxycarbonyl (δ ~1.4 ppm for tert-butyl protons) and benzyl groups (δ ~4.5–5.5 ppm for CH₂) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M]+ at m/z calculated for C₂₄H₃₁BrN₂O₃).
- HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities below 1% .
Q. What are the critical stability considerations for storage and handling?
The compound is sensitive to hydrolysis due to the Boc group. Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group or degrade the pyridinium bromide moiety . Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict shelf life .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved biological activity?
Density functional theory (DFT) calculations can predict electronic properties (e.g., charge distribution on the pyridinium ring) affecting binding to biological targets. Molecular docking studies with target proteins (e.g., kinases) can identify optimal substituents on the benzyl or piperidine moieties. Reaction path searches using quantum chemical methods (e.g., IRC analysis) may reveal energy barriers in synthesis .
Q. How can researchers resolve contradictions in reported toxicity data for structurally related compounds?
For example, conflicting ecotoxicity data may arise from differences in test organisms (e.g., Daphnia magna vs. algae). Standardize assays using OECD guidelines (e.g., Test No. 201/202) and cross-validate with in vitro cytotoxicity models (e.g., HepG2 cells). Analyze metabolites via LC-MS to identify degradation products contributing to toxicity .
Q. What strategies are effective for studying the compound’s reactivity under catalytic conditions?
Use kinetic profiling with in situ IR or Raman spectroscopy to monitor intermediates. For example, evaluate the impact of palladium catalysts on debenzylation or Boc-deprotection. Compare solvent effects (e.g., DMF vs. THF) on reaction rates using Arrhenius plots .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzyl ring.
- Bioactivity assays : Test against target enzymes (e.g., acetylcholinesterase) using fluorometric assays.
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for Boc-protected intermediates .
- Analytical validation : Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .
- Safety : Despite some SDS entries indicating "no known hazards" , assume occupational exposure limits (OELs) of ≤1 mg/m³ due to structural analogs with respiratory toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
